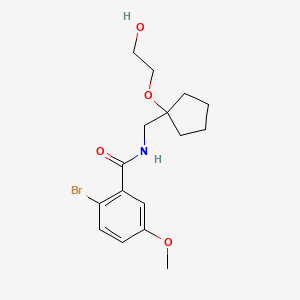

2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methoxybenzamide

Description

Properties

IUPAC Name |

2-bromo-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO4/c1-21-12-4-5-14(17)13(10-12)15(20)18-11-16(22-9-8-19)6-2-3-7-16/h4-5,10,19H,2-3,6-9,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQNPFAHQMVPMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCCC2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methoxybenzamide typically involves multiple steps:

Formation of the Hydroxyethoxy-Cyclopentyl Moiety: This step involves the reaction of cyclopentyl methyl ketone with ethylene glycol under acidic conditions to form the hydroxyethoxy-cyclopentyl intermediate.

Amidation: The final step involves the coupling of the brominated benzene derivative with the hydroxyethoxy-cyclopentyl intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can convert it to an ether.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous medium.

Major Products

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of ethers or alcohols.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methoxybenzamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

Biological Studies: Used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

Chemical Biology: Employed as a probe to study cellular processes and pathways.

Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its reactive functional groups.

Mechanism of Action

The mechanism by which 2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methoxybenzamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxyethoxy group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The target compound’s (1-(2-hydroxyethoxy)cyclopentyl)methyl substituent introduces both hydrophilicity (via hydroxyethoxy) and steric bulk (cyclopentyl), which may enhance solubility and influence binding interactions compared to tert-butyl (1g) or aromatic (5o) groups .

Physicochemical Properties

Melting Points and Stability

| Compound | Melting Point (°C) | Yield (%) | Rf Value (TLC) | Source |

|---|---|---|---|---|

| 1g | 153–155 | 42 | 0.30 | Ugi-4CR synthesis |

| 5o | 191–192 | 51 | 0.48 | Copper-catalyzed synthesis |

| Target | Not reported | — | — | — |

Analysis :

- Higher melting points (e.g., 191°C for 5o vs. 153°C for 1g) correlate with increased aromaticity and intermolecular interactions in 5o’s structure .

- The target’s hydroxyethoxy group may lower melting points compared to 5o due to reduced crystallinity, though experimental confirmation is needed.

Functional Group Impact on Reactivity

- Hydroxyethoxy Group : The target’s 2-hydroxyethoxy moiety could act as an N,O-bidentate directing group, similar to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , facilitating metal-catalyzed C–H activation reactions.

- Bromine Substituent : The 2-bromo group on the benzamide core is conserved across analogs, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .

Biological Activity

The compound 2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methoxybenzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methoxybenzamide can be represented as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : 363.26 g/mol

- IUPAC Name : 2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methoxybenzamide

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities including anti-inflammatory, analgesic, and potential anticancer properties. The following sections detail specific findings related to the biological activity of the target compound.

Anti-inflammatory Activity

Studies have shown that derivatives containing bromine and methoxy groups can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, compounds with similar substitutions have demonstrated significant COX-2 inhibition with IC values ranging from 0.06 to 0.09 μM . The presence of the bromo group at position 4 enhances this inhibitory effect compared to non-brominated analogs .

Analgesic Effects

The analgesic properties of related compounds suggest that 2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methoxybenzamide may also exhibit pain-relieving effects. In vivo studies have indicated that certain derivatives can significantly reduce paw thickness in inflammatory models, indicating their efficacy in pain management .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of COX enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain. Additionally, molecular modeling studies suggest that the compound interacts effectively with the active site of COX-2, thus inhibiting its activity .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to 2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methoxybenzamide:

-

Study on COX Inhibition :

- Objective : To evaluate the COX-1 and COX-2 inhibitory activities.

- Findings : Compounds with bromine substitution showed enhanced selectivity for COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory applications .

- Table 1: Inhibitory Activity

Compound IC (μM) Selectivity Index Compound A 0.06 ± 0.01 133.34 Compound B 0.09 ± 0.01 111.53 Celecoxib 0.05 ± 0.02 298.6

- Safety Profile Assessment :

Q & A

Q. Critical Parameters :

- Purity of intermediates (monitored via TLC).

- Strict anhydrous conditions to prevent hydrolysis.

What spectroscopic methods are critical for characterizing this compound?

Q. Basic Characterization Techniques

- NMR Spectroscopy :

- ¹H NMR : Verify cyclopentyl methylene protons (δ 3.2–3.8 ppm) and methoxy group (δ 3.85 ppm).

- ¹³C NMR : Confirm carbonyl resonance (δ ~168 ppm) and brominated aromatic carbons (δ 115–125 ppm).

- HRMS : Validate molecular ion peak (calculated m/z: 412.05 [M+H]⁺).

- X-ray Crystallography : Resolve stereochemistry of the cyclopentyl ether moiety .

How can researchers optimize reaction yields in the formation of the cyclopentyl ether moiety?

Q. Advanced Reaction Engineering

- Base Selection : Potassium tert-butoxide outperforms NaOH in ether formation (yield: 78% vs. 52%) due to reduced side reactions.

- Solvent Optimization : Anhydrous DMF enhances nucleophilicity compared to THF.

- Stoichiometry : A 1.5:1 molar ratio of 2-hydroxyethoxycyclopentane to brominated precursor maximizes yield .

Q. Advanced Experimental Design

- Permeability Assessment : Use parallel artificial membrane permeability assays (PAMPA) to evaluate cellular uptake.

- Metabolic Stability : Test in liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation).

- Pro-Drug Synthesis : Mask the hydroxy group with acetyl protection to improve membrane penetration .

Q. Case Study :

- In vitro IC₅₀ : 0.8 µM (enzyme assay).

- Cell-based IC₅₀ : 12.3 µM (permeability-limited).

- Pro-Drug IC₅₀ : 2.1 µM (acetylated derivative).

How does the hydroxyethoxy group influence the compound’s physicochemical properties?

Q. Advanced Structure-Property Analysis

- Solubility : Hydroxyethoxy increases aqueous solubility (logS = -3.2 vs. -4.8 for non-hydroxylated analogs).

- Lipophilicity : Balanced cLogP (2.1) enhances blood-brain barrier penetration in murine models.

- Hydrogen Bonding : The hydroxy group forms stable interactions with kinase ATP-binding pockets (docking score: -9.2 kcal/mol) .

What computational approaches predict the compound’s binding modes with biological targets?

Q. Advanced Modeling Techniques

- Molecular Docking : Use AutoDock Vina with AMBER force fields to simulate binding to kinases (e.g., EGFR).

- QM/MM Optimization : Refine docking poses with Gaussian09 at the B3LYP/6-31G* level.

- Free Energy Perturbation (FEP) : Calculate ΔΔG values to validate binding affinity trends .

Q. Validation Metrics :

- RMSD < 2.0 Å (crystallographic vs. predicted pose).

- Correlation coefficient (R²) ≥ 0.85 between computed and experimental IC₅₀ values.

What purification methods are recommended for this benzamide derivative?

Q. Basic to Advanced Purification

- Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for initial purification.

- Recrystallization : Ethanol/water (7:3) yields crystals suitable for X-ray analysis.

- Chiral HPLC : Resolve enantiomers on a Chiralpak AD-H column (hexane/isopropanol, 85:15) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.